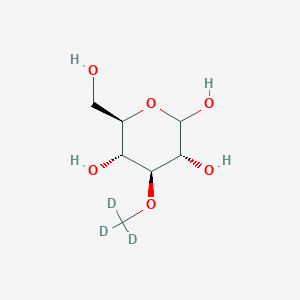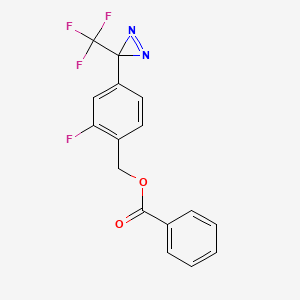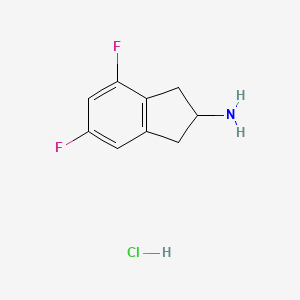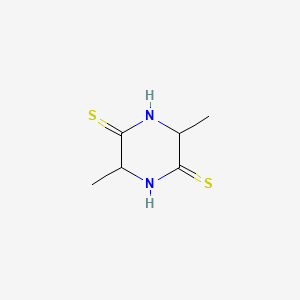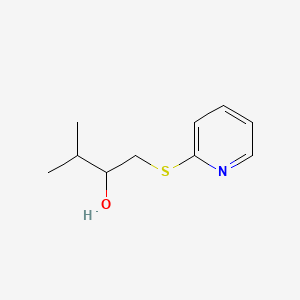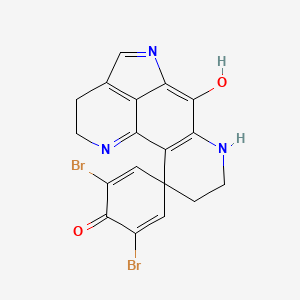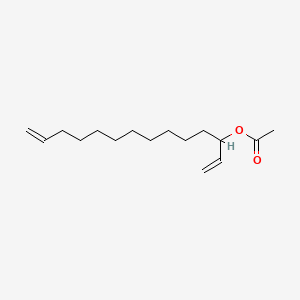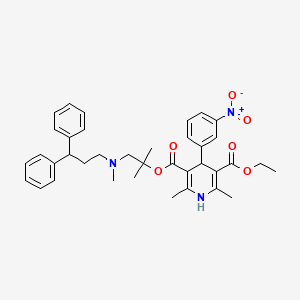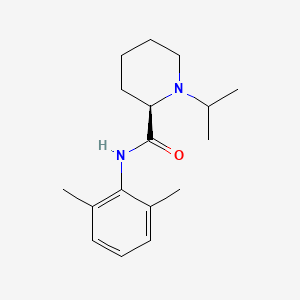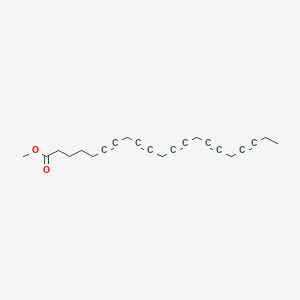
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester is a biochemical compound with the molecular formula C22H24O2 and a molecular weight of 320.42 . It is a methyl ester derivative of 6,9,12,15,18-Heneicosapentaynoic Acid, a polyunsaturated fatty acid. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The preparation of 6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester can be achieved through synthetic routes or extraction from natural sources. One common method involves the extraction from fish oil, followed by purification and crystallization to obtain a high-purity compound . Industrial production methods typically involve the esterification of 6,9,12,15,18-Heneicosapentaynoic Acid with methanol under acidic conditions to form the methyl ester .
Analyse Chemischer Reaktionen
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include epoxides, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester involves the inhibition of key enzymes and pathways. It inhibits the conversion of α-linoleic acid into arachidonic acid by acyl-CoA oxidase in hepatoma cells . Additionally, it inhibits the activation of prostaglandin H synthase and thromboxane synthesis in isolated platelets, which are crucial pathways in inflammation and thrombosis .
Vergleich Mit ähnlichen Verbindungen
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester can be compared with other similar compounds, such as:
Eicosapentaenoic Acid (EPA): Both are polyunsaturated fatty acids, but EPA has 20 carbon atoms and 5 double bonds, while this compound has 21 carbon atoms and 5 triple bonds.
Docosahexaenoic Acid (DHA): DHA has 22 carbon atoms and 6 double bonds, making it more unsaturated than this compound.
The uniqueness of this compound lies in its specific structure and the presence of multiple triple bonds, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C22H24O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
methyl henicosa-6,9,12,15,18-pentaynoate |
InChI |
InChI=1S/C22H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3,6,9,12,15,18-21H2,1-2H3 |
InChI-Schlüssel |
WWPDQIYWUQKEKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
